molecular formula C22H18FNO2 B2997898 N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide CAS No. 922999-82-4

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2997898
CAS No.: 922999-82-4
M. Wt: 347.389
InChI Key: MUNSEPSNGNATGG-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative intended for research and development applications, primarily in pharmaceutical chemistry. Compounds with similar structural motifs, featuring benzoyl and fluorophenyl subunits, are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, structurally related N-phenylacetamide derivatives have shown promise in preclinical research as anticonvulsant agents, with activity identified in models like the maximal electroshock (MES) test . Additionally, benzothiazine acetamide derivatives are being explored for their potential anti-diabetic properties, acting as alpha-glucosidase and alpha-amylase inhibitors . The mechanism of action for this class of compounds is typically target-specific and may involve enzyme inhibition or receptor modulation, similar to how other acetamides are known to interact with neuronal voltage-sensitive sodium channels or metabolic enzymes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2/c1-15-7-12-20(19(13-15)22(26)17-5-3-2-4-6-17)24-21(25)14-16-8-10-18(23)11-9-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNSEPSNGNATGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-4-methylaniline with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced, especially at the carbonyl group, to form corresponding alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide to key analogs based on substituent variations, synthetic routes, and biological activities.

Substituent Effects on the Acetamide Backbone
Compound Name Substituents Key Features Biological Activity Source
This compound - 2-Benzoyl-4-methylphenyl (N-attached)
- 4-Fluorophenyl (C-attached)
High structural complexity; potential for dual-target interactions Inferred kinase/IDO1 inhibition based on analogs
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) - 4-Fluorophenyl (C-attached)
- Pyridinyl-thiazole (N-attached)
Thiazole-pyridine hybrid Kinase inhibition (e.g., IDO1)
LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) - 3-Cyanopyridinyl-oxy (C-attached)
- 4-Fluorophenyl (N-attached)
Cyanopyridine scaffold IDO1 inhibition (IC₅₀: ~0.5 µM)
Compound 7 (N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide) - 4-Chlorophenyl (N-attached)
- Trimethoxybenzyl-quinazolinone (C-attached)
Thioether linkage Antitumor activity (MGI%: 47%)
Compound 9e (N-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide) - 4-Fluorophenyl (N-attached)
- Triazole-thioether (C-attached)
Triazole core Anticancer activity (tested via LC-MS and NMR)

Key Trends :

  • Electron-Withdrawing Groups (e.g., 4-fluorophenyl) enhance metabolic stability and target binding .
  • Heterocyclic Moieties (e.g., thiazole, triazole) improve potency by enabling π-π stacking or hydrogen bonding .
  • Substituent Position : Chlorophenyl (Compound 7) outperforms fluorophenyl analogs in antitumor activity, suggesting halogen size and polarity influence efficacy .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FNO2C_{21}H_{18}FNO_2, with a molecular weight of approximately 335.37 g/mol. The compound features a benzoyl group, a methyl group, and a fluorophenyl substituent, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the acylation of 2-benzoyl-4-methylaniline with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted in an inert solvent like dichloromethane at low temperatures to optimize yield and purity.

Synthesis Overview:

StepDescription
1Acylation of 2-benzoyl-4-methylaniline with 4-fluorophenylacetyl chloride
2Use of triethylamine as a base
3Reaction conducted in dichloromethane at low temperatures

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Minimum Inhibitory Concentration (MIC) Studies:
In studies assessing its antimicrobial efficacy, the compound displayed MIC values comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

The biological activity of this compound is believed to involve modulation of specific enzymes or receptors within cells. It may inhibit enzyme activity or block receptor-ligand interactions, leading to therapeutic effects.

Potential Mechanisms:

  • Inhibition of inflammatory pathways
  • Modulation of cell signaling related to apoptosis and proliferation

Case Studies and Research Findings

Recent studies have explored the compound's effects on cancer cell lines. For instance, it demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating significant antiproliferative effects. These findings support its potential role in cancer therapy.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cytotoxicity in CancerSignificant effects on MCF-7 cells

Q & A

Q. What synthetic routes are commonly employed for N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Acylation reactions using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base are typical for synthesizing acetamide derivatives. For example, diphenylacetyl chloride can react with substituted anilines under controlled temperatures (e.g., 273 K) to form the target compound . Optimization includes monitoring reaction time (3–5 hours) and using ice-cold aqueous HCl for quenching to improve yield. Purification via column chromatography or recrystallization from toluene is recommended to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and amide carbonyl signals (δ ~170 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) validate the amide backbone .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound during laboratory synthesis?

Methodological Answer:

  • Use fume hoods to avoid inhalation (P264+P280+P305+P351+P338) .
  • Wear nitrile gloves and lab coats to prevent skin contact (H313+H333) .
  • In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography coupled with SHELX refinement resolve stereochemical ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL can model intramolecular interactions (e.g., C–H⋯O) and intermolecular hydrogen bonds (N–H⋯O) to determine dihedral angles between aromatic rings (e.g., 10.8° for acetamide vs. benzene planes) . Data collection at 293 K with a Bruker D8 VENTURE diffractometer and Mo Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

Q. What strategies are effective in analyzing contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability Assays : Assess hepatic microsomal stability to identify rapid degradation in vivo .
  • Pharmacokinetic Profiling : Measure bioavailability (%F) and plasma protein binding to explain efficacy gaps .
  • Structural Analog Testing : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on target binding using radioligand displacement assays .

Q. How do substitutions on the benzoyl and fluorophenyl groups influence pharmacological activity?

Methodological Answer:

  • Benzoyl Modifications : Introducing electron-withdrawing groups (e.g., -Cl) enhances T-type Ca2+^{2+} channel inhibition by 30% compared to methyl groups .
  • Fluorophenyl Position : Para-fluorine improves metabolic stability (t1/2_{1/2} > 2 hours in liver microsomes) compared to ortho-substituted analogs .
  • SAR Studies : Use patch-clamp electrophysiology to quantify IC50_{50} shifts (e.g., 0.5 µM for 4-fluorophenyl vs. 1.2 µM for 4-chlorophenyl) .

Q. Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Safety protocols are critical for lab-based synthesis and handling .

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